Methyl 3-(decylamino)propanoate
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Overview
Description
Methyl 3-(decylamino)propanoate is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(decylamino)propanoate can be synthesized through the esterification of 3-(decylamino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(decylamino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 3-(decylamino)propanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 3-(decylamino)propanoic acid and methanol.
Reduction: 3-(decylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(decylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(decylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(decylamino)propanoic acid, which may interact with enzymes or receptors in biological systems. The decylamino group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(diethylamino)propanoate
- Methyl 3-(butylamino)propanoate
- Methyl 3-(hexylamino)propanoate
Uniqueness
Methyl 3-(decylamino)propanoate is unique due to its longer decyl chain, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and proteins. This makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.
Properties
Molecular Formula |
C14H29NO2 |
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Molecular Weight |
243.39 g/mol |
IUPAC Name |
methyl 3-(decylamino)propanoate |
InChI |
InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-12-15-13-11-14(16)17-2/h15H,3-13H2,1-2H3 |
InChI Key |
JCWJLQAPHNZUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCC(=O)OC |
Origin of Product |
United States |
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